molecular formula C17H32O3 B139091 Oxiran-2-ylmethyl tetradecanoate CAS No. 7460-80-2

Oxiran-2-ylmethyl tetradecanoate

Cat. No.: B139091
CAS No.: 7460-80-2
M. Wt: 284.4 g/mol
InChI Key: WVRMZLGUSWWTOZ-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl tetradecanoate, also known as glycidyl tetradecanoate, is an organic compound with the molecular formula C₁₇H₃₂O₃. It is an ester formed from the reaction of glycidol and tetradecanoic acid (myristic acid). This compound is characterized by its epoxide group, which makes it highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiran-2-ylmethyl tetradecanoate can be synthesized through the esterification of glycidol with tetradecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of glycidol and tetradecanoic acid in the presence of a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl tetradecanoate undergoes several types of chemical reactions, including:

    Epoxide Ring-Opening Reactions: The epoxide group in this compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield glycidol and tetradecanoic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for epoxide ring-opening reactions.

    Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

Major Products Formed

    Epoxide Ring-Opening: The major products formed from epoxide ring-opening reactions are the corresponding alcohols, amines, or thiols.

    Hydrolysis: The hydrolysis of this compound yields glycidol and tetradecanoic acid.

    Oxidation: Oxidation products vary depending on the specific oxidizing agent and reaction conditions used.

Scientific Research Applications

Oxiran-2-ylmethyl tetradecanoate has several scientific research applications, including:

    Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of various polymers and resins.

    Biomedical Research: The compound is used in the development of drug delivery systems and as a building block for bioactive molecules.

    Surface Coatings: It is used in the formulation of surface coatings and adhesives due to its reactivity and ability to form strong bonds.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as hydrophobicity or biocompatibility.

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl tetradecanoate is primarily based on the reactivity of its epoxide group. The epoxide group can undergo nucleophilic attack, leading to ring-opening and the formation of various products. This reactivity is exploited in polymerization reactions, where the compound acts as a cross-linking agent, and in biomedical applications, where it can be used to modify biomolecules or surfaces.

Comparison with Similar Compounds

Similar Compounds

    Glycidyl Stearate: Similar to oxiran-2-ylmethyl tetradecanoate but derived from stearic acid.

    Glycidyl Palmitate: Derived from palmitic acid and has similar reactivity due to the presence of the epoxide group.

    Glycidyl Laurate: Derived from lauric acid and used in similar applications.

Uniqueness

This compound is unique due to its specific chain length and the presence of the epoxide group. This combination of features makes it particularly useful in applications requiring specific hydrophobicity and reactivity. Its intermediate chain length provides a balance between flexibility and rigidity, making it suitable for a wide range of applications in polymer chemistry, biomedical research, and material science.

Properties

IUPAC Name

oxiran-2-ylmethyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRMZLGUSWWTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323534
Record name oxiran-2-ylmethyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7460-80-2
Record name NSC404224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name oxiran-2-ylmethyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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